molecular formula C18H18FNO2S B12944764 Ethyl (E)-3-(2-amino-5-(benzylthio)-4-fluorophenyl)acrylate

Ethyl (E)-3-(2-amino-5-(benzylthio)-4-fluorophenyl)acrylate

Cat. No.: B12944764
M. Wt: 331.4 g/mol
InChI Key: XIPCCILOWOXMCR-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (E)-3-(2-amino-5-(benzylthio)-4-fluorophenyl)acrylate is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (E)-3-(2-amino-5-(benzylthio)-4-fluorophenyl)acrylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzylthio Group:

    Amination: The amino group is introduced via a nucleophilic substitution reaction, often using ammonia or an amine derivative.

    Fluorination: The fluorine atom is incorporated using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Esterification: The final step involves the esterification of the acrylic acid derivative with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-3-(2-amino-5-(benzylthio)-4-fluorophenyl)acrylate undergoes various types of chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: Pd/C, hydrogen gas

    Substitution: Nitric acid, sulfuric acid, halogens

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

Ethyl (E)-3-(2-amino-5-(benzylthio)-4-fluorophenyl)acrylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl (E)-3-(2-amino-5-(benzylthio)-4-fluorophenyl)acrylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the benzylthio and fluorophenyl groups can enhance its binding affinity and specificity, leading to potent biological effects.

Comparison with Similar Compounds

Ethyl (E)-3-(2-amino-5-(benzylthio)-4-fluorophenyl)acrylate can be compared with similar compounds such as:

    2-Aminobenzothiazole: Known for its medicinal properties and used in the synthesis of various pharmaceuticals.

    Fluorophenylacrylate Derivatives: These compounds share structural similarities and are used in organic synthesis and material science.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C18H18FNO2S

Molecular Weight

331.4 g/mol

IUPAC Name

ethyl (E)-3-(2-amino-5-benzylsulfanyl-4-fluorophenyl)prop-2-enoate

InChI

InChI=1S/C18H18FNO2S/c1-2-22-18(21)9-8-14-10-17(15(19)11-16(14)20)23-12-13-6-4-3-5-7-13/h3-11H,2,12,20H2,1H3/b9-8+

InChI Key

XIPCCILOWOXMCR-CMDGGOBGSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=C(C=C1N)F)SCC2=CC=CC=C2

Canonical SMILES

CCOC(=O)C=CC1=CC(=C(C=C1N)F)SCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.